

Application Note: ^1H and ^{13}C NMR Analysis of 4-Bromo-2-nitrophenol

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Compound of Interest

Compound Name: 4-Bromo-2-nitrophenol

Cat. No.: B183274

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) analysis of **4-Bromo-2-nitrophenol**. It includes procedures for sample preparation, data acquisition parameters, and a summary of predicted spectral data based on the analysis of structurally related compounds. A structural diagram with atom numbering is provided for clear assignment of NMR signals.

Introduction

4-Bromo-2-nitrophenol is a substituted aromatic compound of interest in synthetic chemistry and drug discovery. Its structure features a phenol ring with a bromine atom and a nitro group as substituents. NMR spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such molecules. This application note details the expected ^1H and ^{13}C NMR spectral characteristics of **4-Bromo-2-nitrophenol** and provides a standardized protocol for its analysis.

Predicted NMR Spectral Data

The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts (δ) and coupling constants (J) for **4-Bromo-2-nitrophenol**. These predictions are based on the known spectral data of 4-bromophenol, 2-nitrophenol, and 4-nitrophenol, considering the additive effects of the bromo and nitro substituents on the phenol ring.

Predicted ^1H NMR Data

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Predicted Coupling Constant (J, Hz)
H-3	8.15	d	J = 2.5 Hz
H-5	7.60	dd	J = 9.0, 2.5 Hz
H-6	7.05	d	J = 9.0 Hz
-OH	10.5 - 11.5	br s	-

Note: The chemical shift of the hydroxyl proton (-OH) is highly dependent on the solvent, concentration, and temperature and may appear as a broad singlet.

Predicted ^{13}C NMR Data

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-1	155.0
C-2	140.0
C-3	128.5
C-4	115.0
C-5	135.0
C-6	120.0

Experimental Protocols

Sample Preparation

- **Sample Weighing:** Accurately weigh 5-10 mg of **4-Bromo-2-nitrophenol**.
- **Solvent Selection:** Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl_3), Dimethyl sulfoxide-d₆ (DMSO-d_6), or Acetone-d₆).
- **Dissolution:** Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

- **Transfer to NMR Tube:** Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
- **Internal Standard:** Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Data Acquisition

The following are general parameters for data acquisition on a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

- Spectrometer Frequency: 400 MHz
- Pulse Sequence: Standard single-pulse sequence
- Number of Scans: 16-32
- Relaxation Delay: 1-2 seconds
- Acquisition Time: 2-4 seconds
- Spectral Width: -2 to 12 ppm

¹³C NMR Spectroscopy:

- Spectrometer Frequency: 100 MHz
- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30)
- Number of Scans: 1024 or more, depending on sample concentration
- Relaxation Delay: 2-5 seconds
- Acquisition Time: 1-2 seconds
- Spectral Width: 0 to 200 ppm

Data Processing

- **Fourier Transformation:** Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- **Phase Correction:** Manually or automatically correct the phase of the spectrum.
- **Baseline Correction:** Apply a baseline correction to ensure a flat baseline.
- **Referencing:** Reference the spectrum to the TMS signal at 0.00 ppm.
- **Peak Picking and Integration (for ^1H NMR):** Identify and integrate all peaks to determine the relative number of protons.

Visualization of 4-Bromo-2-nitrophenol Structure and NMR Assignments

The following diagram illustrates the molecular structure of **4-Bromo-2-nitrophenol** with IUPAC numbering for correlation with the predicted NMR data.

Caption: Molecular structure of **4-Bromo-2-nitrophenol** with atom numbering.

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